8-{[1-(3-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline
Description
8-{[1-(3-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine ring and a chlorobenzenesulfonyl group
Properties
IUPAC Name |
8-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-15-6-2-7-17(12-15)26(23,24)22-11-9-16(13-22)25-18-8-1-4-14-5-3-10-21-19(14)18/h1-8,10,12,16H,9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIREWJRNJPUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(3-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the quinoline intermediate. The final step involves the sulfonylation of the pyrrolidine ring using 3-chlorobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(3-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core typically yields quinoline N-oxide, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
8-{[1-(3-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-{[1-(3-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. The pyrrolidine ring enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core, are well-known for their antimalarial properties.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-diones are used in medicinal chemistry for their bioactive properties.
Sulfonyl derivatives: Compounds like sulfonylureas are used as antidiabetic agents.
Uniqueness
8-{[1-(3-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline is unique due to its combination of a quinoline core, a pyrrolidine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the sulfonyl group enhances its reactivity and potential for covalent modification of biological targets, while the pyrrolidine ring improves its binding affinity and specificity .
Biological Activity
8-{[1-(3-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline is a synthetic organic compound characterized by its unique structural features, including a quinoline core, a pyrrolidine ring, and a sulfonyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 388.87 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | 8-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
| Molecular Formula | |
| Molecular Weight | 388.87 g/mol |
| CAS Number | 1903647-13-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- DNA Intercalation : The quinoline core can intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity.
- Binding Affinity : The pyrrolidine ring enhances the compound's binding affinity to various receptors and enzymes, making it a candidate for targeted therapies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several quinoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that it displayed a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, showcasing its potential as an antibiotic agent .
- Anticancer Activity : In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Safety Profile
While the compound shows promise in various applications, safety assessments are crucial. Toxicological studies indicate that it may cause skin irritation and eye damage upon contact, necessitating proper handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
